Diterpeni colensano e clerodano

Colensane and clerodane diterpenoids are a class of naturally occurring terpenoid compounds characterized by their unique tetraterpene structure. Colensanes typically feature a 16-membered ring system with a bridged bicyclic structure, while clerodanes consist of a 14- or 15-membered ring system with a spiro-fused bridge. These diterpenoids are widely distributed in plants and are known for their diverse biological activities.

Colensane diterpenoids have been reported to exhibit anti-inflammatory, antiviral, and antimicrobial properties. They often contain oxygenated functionalities such as hydroxyl or carbonyl groups, which contribute to their bioactivity. For instance, certain colensanes have demonstrated potential in inhibiting viral replication and reducing inflammation.

Clerodane diterpenoids, on the other hand, are known for their antioxidant and anticancer activities. They frequently contain double bonds, making them prone to undergoing redox reactions that can lead to their biological effects. Clerodanes have been studied for their ability to induce apoptosis in cancer cells and inhibit DNA damage.

These compounds are of significant interest in medicinal chemistry due to their potential as natural sources for developing new pharmaceuticals. Their structural diversity provides a rich source for exploring novel bioactive molecules with therapeutic applications.

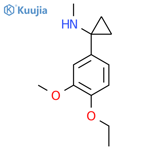

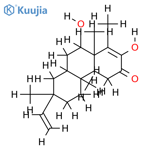

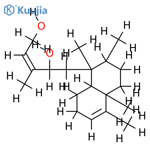

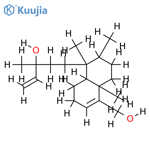

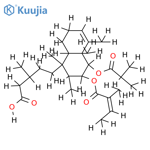

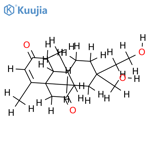

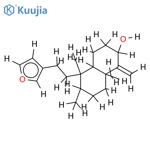

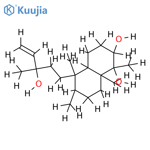

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

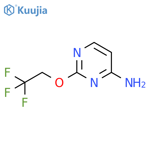

|

Rondeletin | 76461-24-0 | C20H30O3 |

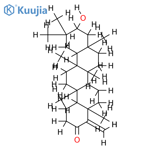

|

(ent-12xi,13E)-3,13-Clerodadiene-12,15-diol | 159355-76-7 | C20H34O2 |

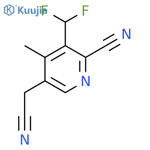

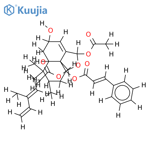

|

deacetylrigidusol | 56497-92-8 | C20H34O2 |

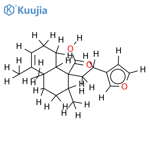

|

13,14-Dihydro,6-(2-methylpropanoyl),7-angeloyl-6,7-Dihydroxy-3,13-clerodadien-15-oic acid | 100324-76-3 | C29H46O6 |

|

21alpha-Hydroxy-friedel-4(23)-en-3-on | 59995-79-8 | C30H48O2 |

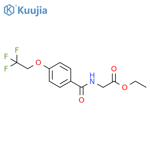

|

(rel)-2beta-hydroxyzuelanin-6beta-cinnamate | 128486-31-7 | C33H40O8 |

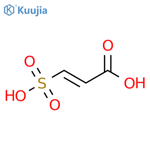

|

Junceic acid | 50816-25-6 | C20H28O3 |

|

(ent-15R)-form-15,16-Dihydroxy-3-erythroxylene-2,7-dione | 158562-11-9 | C20H30O4 |

|

Agbaninol | 24513-42-6 | C20H30O2 |

|

(ent-3beta, 4alpha, 13ξ)-form-14-Clerodene, 3, 4, 13-triol | 173268-22-9 | C20H36O3 |

Letteratura correlata

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

Fornitori consigliati

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati